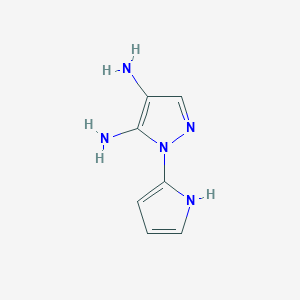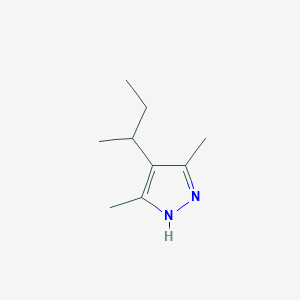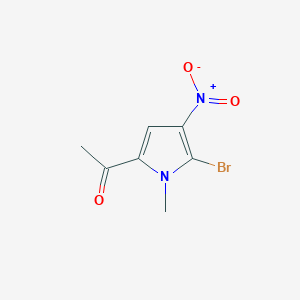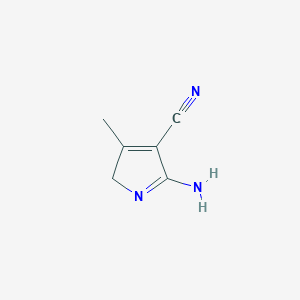
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can be achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides with nitrostyrenes under hydrogen-bond-assisted conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like 1-propanol, with the mixture being refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The pyrrolidine ring can engage in binding interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a ketone functional group.
Pyrrolidine-2,5-dione: Another derivative with two ketone groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate is unique due to its specific structural features, which include the pyrrolidine ring and the 3-oxobutanoate moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
[(2E)-2-pyrrolidin-2-ylideneethyl] 3-oxobutanoate |
InChI |
InChI=1S/C10H15NO3/c1-8(12)7-10(13)14-6-4-9-3-2-5-11-9/h4,11H,2-3,5-7H2,1H3/b9-4+ |
InChI-Schlüssel |
CVLYBVPKCMCHLO-RUDMXATFSA-N |
Isomerische SMILES |
CC(=O)CC(=O)OC/C=C/1\CCCN1 |
Kanonische SMILES |
CC(=O)CC(=O)OCC=C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)
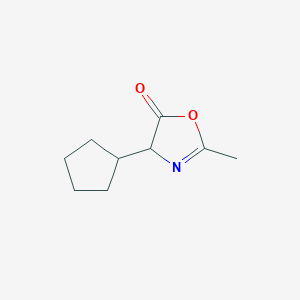
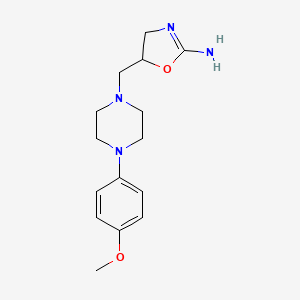
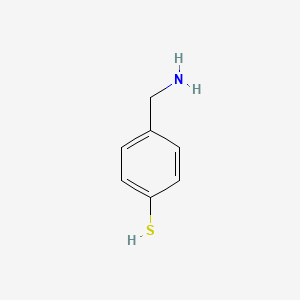
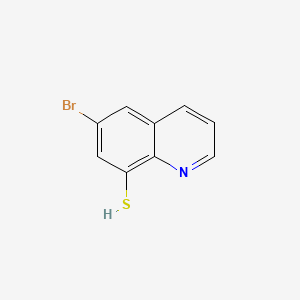
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)
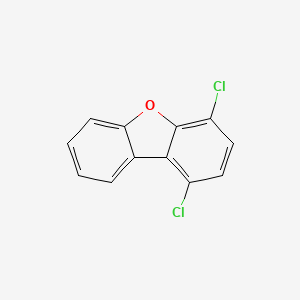

![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
